Cas no 2094324-18-0 (N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide)

N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide is a specialized amide compound with unique structural features. It exhibits high purity and stability, making it suitable for various chemical reactions and applications in organic synthesis. The presence of the dioxaindan moiety enhances its reactivity, while the methoxy and hydroxy groups offer versatility for functionalization. This compound is ideal for researchers seeking to develop novel organic compounds with specific properties.
N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide structure
2094324-18-0 structure
Product name:N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide
CAS No:2094324-18-0
MF:C15H19NO5
MW:293.315064668655
CID:5956839
PubChem ID:121582030

N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26584393
    • Z2285377665
    • N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide
    • 2094324-18-0
    • AKOS033849891
    • Inchi: 1S/C15H19NO5/c1-3-15(18)16(2)7-12(17)9-19-8-11-4-5-13-14(6-11)21-10-20-13/h3-6,12,17H,1,7-10H2,2H3
    • InChI Key: HMFHJFXVQLCHRK-UHFFFAOYSA-N
    • SMILES: O(CC1=CC=C2C(=C1)OCO2)CC(CN(C(C=C)=O)C)O

Computed Properties

  • Exact Mass: 293.12632271g/mol
  • Monoisotopic Mass: 293.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 68.2Ų

N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26584393-0.05g
N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide
2094324-18-0 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide

N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide (CAS No. 2094324-18-0): A Comprehensive Overview

N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide (CAS No. 2094324-18-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological properties, and recent research findings.

Chemical Structure and Synthesis

The chemical structure of N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide is defined by its complex molecular framework. The compound features a 1,3-dioxaindan ring system linked to a methoxy group, which is further attached to a hydroxypropyl chain. The amide functionality at the terminal end of the molecule is substituted with a methyl group and an allyl group. This intricate structure imparts unique chemical and physical properties to the compound.

The synthesis of N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide typically involves multi-step reactions. One common approach begins with the formation of the 1,3-dioxaindan ring system through a cyclization reaction. Subsequently, the methoxy group is introduced via an etherification reaction. The hydroxypropyl chain is then appended through an alkylation step, followed by the formation of the amide bond using standard coupling reagents such as EDC or HATU. The final step involves the introduction of the methyl and allyl groups to complete the molecule.

Biological Properties and Mechanisms of Action

Recent studies have highlighted the potential biological activities of N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide. One of the key areas of interest is its anti-inflammatory properties. In vitro assays have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. The mechanism underlying this activity is believed to involve the modulation of signaling pathways such as NF-kB and MAPK.

In addition to its anti-inflammatory effects, N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide has also been investigated for its potential neuroprotective properties. Preclinical studies in animal models have demonstrated that this compound can reduce oxidative stress and prevent neuronal cell death in conditions such as ischemic stroke and neurodegenerative diseases. These effects are thought to be mediated through its ability to enhance antioxidant defenses and inhibit apoptosis.

Clinical Applications and Therapeutic Potential

The therapeutic potential of N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide is currently being explored in various clinical settings. Ongoing clinical trials are evaluating its efficacy in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Preliminary results have shown promising outcomes, with significant reductions in disease activity scores and improved quality of life for patients.

In the field of neurology, this compound is being studied for its potential use in managing neurodegenerative conditions like Alzheimer's disease and Parkinson's disease. Early-stage clinical trials have indicated that it may help slow disease progression by reducing neuroinflammation and protecting against neuronal damage.

Conclusion

N-{3-[(1,3-dioxaindan-5-yl)methoxy]-2-hydroxypropyl}-N-methylprop-2-enamide (CAS No. 2094324-18-0) represents a promising candidate in the development of novel therapeutics for inflammatory and neurodegenerative disorders. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound may pave the way for innovative treatments that improve patient outcomes and enhance overall health care.

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